

A Technical Guide to the Physicochemical Properties of Amlodipine Besylate

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Compound of Interest

Compound Name: Amlodipine Besylate

Cat. No.: B192989

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine besylate is a long-acting dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina.[1][2] As the besylate salt of the active amlodipine base, its physicochemical properties are critical determinants of its stability, bioavailability, and manufacturability.[2] This technical guide provides an in-depth overview of the core physicochemical characteristics of **amlodipine besylate**, complete with quantitative data, detailed experimental protocols, and visualizations to support research and development activities.

Chemical and Physical Identity

Amlodipine besylate is the benzenesulfonate salt of amlodipine.[3] It is a white to off-white crystalline powder.[1]

Property	Value	Source
IUPAC Name	3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate; benzenesulfonic acid	
CAS Number	111470-99-6	
Molecular Formula	C ₂₆ H ₃₁ ClN ₂ O ₈ S	
Molecular Weight	567.1 g/mol	
Appearance	White or almost white crystalline powder	

Physicochemical Properties

The selection of a salt form is a critical step in drug development, aimed at optimizing properties like solubility and stability. The besylate salt of amlodipine was developed to enhance its bioavailability.

Melting Point

The melting point is a crucial indicator of purity and crystalline structure.

Melting Point Range (°C)	Analytical Method
195-204	Not Specified
199-201	Not Specified
~210	Differential Scanning Calorimetry (DSC)

Sources:

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of

thermal transitions like melting.

- Calibration: Calibrate the DSC instrument using certified standards with known melting points and enthalpies of fusion, such as indium.
- Sample Preparation: Accurately weigh approximately 2-5 mg of **amlodipine besylate** powder into a standard aluminum DSC pan. Crimp the pan with a lid to enclose the sample.
- Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
- Thermal Program:
 - Equilibrate the cell at a starting temperature, for example, 25°C.
 - Ramp the temperature at a controlled heating rate, typically 2-10°C per minute, under a continuous purge of inert gas like nitrogen (e.g., 50 mL/min).
 - Continue heating to a final temperature well above the expected melting point (e.g., 250°C).
- Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Solubility

Amlodipine besylate's solubility is pH-dependent, a critical factor for its absorption in the gastrointestinal tract.

Solvent/Medium	Solubility Description	Quantitative Value (if available)
Water	Slightly soluble	0.38 mg/mL (in pH 1.2 buffer)
Water	Slightly soluble	0.31 mg/mL (in pH 4.5 buffer)
Water	Slightly soluble	0.11 mg/mL (in pH 6.8 buffer)
Ethanol	Sparingly soluble	-
Methanol	Freely soluble	-
DMSO	Soluble	113 mg/mL

Sources:

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

- **Preparation:** Add an excess amount of **amlodipine besylate** powder to a series of vials, each containing a known volume of the desired solvent or buffer (e.g., pH 1.2, 4.5, 6.8 buffers). The excess solid ensures that a saturated solution is formed.
- **Equilibration:** Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the samples to settle. Separate the undissolved solid from the supernatant by centrifugation and/or filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not bind the drug.
- **Quantification:** Accurately dilute an aliquot of the clear filtrate. Determine the concentration of dissolved **amlodipine besylate** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the solubility from the measured concentration and report it in units such as mg/mL or µg/mL at the specified temperature and pH.

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and governs the ionization state of a molecule at a given pH. For amlodipine, an ionizable compound, this property is fundamental to its interaction with the calcium channel receptor.

Property	Value
pKa (Basic)	8.6

Sources:

Potentiometric titration is a precise method for determining pKa by monitoring pH changes in a solution upon the incremental addition of a titrant.

- **Calibration:** Calibrate a pH meter and electrode system using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
- **Sample Preparation:** Prepare a solution of **amlodipine besylate** of known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent system (e.g., water-methanol) for sparingly soluble compounds. Maintain a constant ionic strength using an electrolyte like KCl (e.g., 0.15 M).
- **Titration Setup:** Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
- **Titration Process:** Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the inflection point of the first derivative of the titration curve.

Polymorphism and Crystal Structure

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability. **Amlodipine besylate** is known to exist in several solid forms, including an anhydrate, a monohydrate, and a dihydrate, with the dihydrate being the most stable form in aqueous environments.

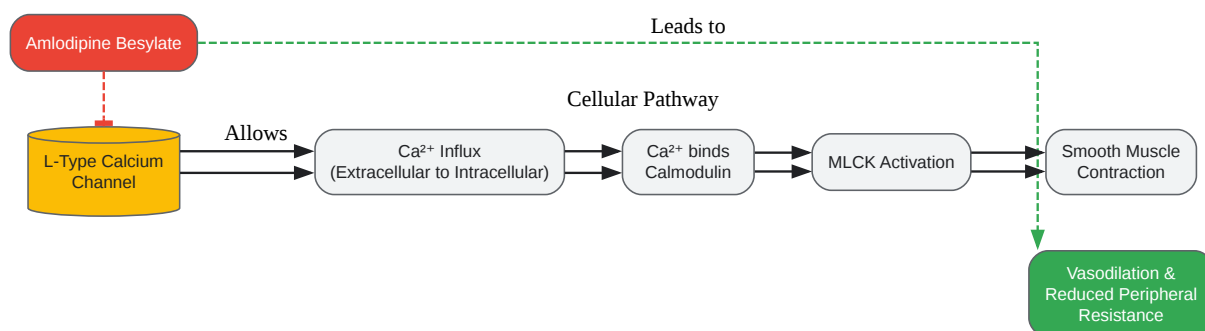
PXRD is a primary technique for identifying crystalline phases and characterizing polymorphism by analyzing the unique diffraction pattern produced by a crystal lattice.

- **Sample Preparation:** Gently grind a small amount of the **amlodipine besylate** powder using a mortar and pestle to ensure a fine, homogenous powder and reduce preferred orientation effects. Mount the powder onto a sample holder.
- **Instrument Setup:** Place the sample holder into the diffractometer. Configure the instrument with a suitable X-ray source (e.g., Cu K α radiation).
- **Data Collection:** Scan the sample over a defined range of 2θ angles (e.g., 5° to 40° 2θ) with a specific step size and scan speed. The X-rays diffracted by the crystalline planes are detected and recorded.
- **Data Analysis:** The resulting diffractogram (a plot of intensity vs. 2θ angle) serves as a "fingerprint" for the crystalline form. Compare the peak positions (2θ values) and relative intensities to reference patterns of known polymorphs to identify the form present in the sample.

Visualizations

Mechanism of Action

Amlodipine is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. This blockade prevents the sequence of events leading to muscle contraction, resulting in vasodilation.

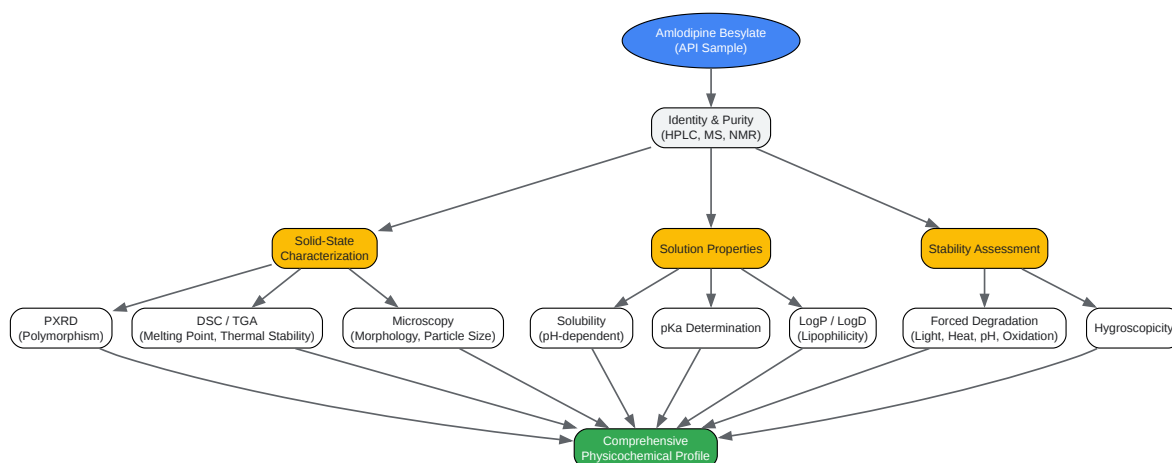


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Caption: Amlodipine's mechanism of action via L-type calcium channel blockade.

Physicochemical Characterization Workflow

A systematic workflow is essential for the comprehensive characterization of a pharmaceutical salt like **amlodipine besylate**. This process ensures that all critical properties influencing drug performance and manufacturability are evaluated.



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Caption: General workflow for the physicochemical characterization of a pharmaceutical salt.

Conclusion

The physicochemical properties of **amlodipine besylate**, including its melting point, pH-dependent solubility, pKa, and polymorphic forms, are integral to its function as a safe and effective pharmaceutical agent. A thorough understanding and characterization of these attributes using standardized protocols are essential for formulation development, quality control, and ensuring consistent clinical performance. The data and methodologies presented in this guide serve as a foundational resource for scientists and researchers in the pharmaceutical industry.

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